Ethyl 3-mercaptopropionate

Overview

Description

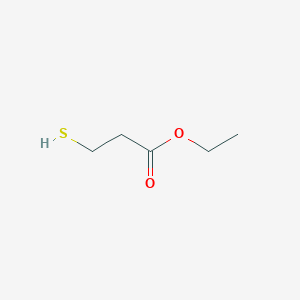

Ethyl 3-mercaptopropionate is an organosulfur compound with the molecular formula C5H10O2S . It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Ethyl 3-mercaptopropionate, also known as 3-Mercaptopropanoic Acid Ethyl Ester, is a chemical compound with the molecular formula C5H10O2S . It primarily targets hydrophobic protein fractions in the rat cerebral cortex . These proteins play a crucial role in various biochemical processes, including signal transduction and cellular communication.

Mode of Action

The compound interacts with its targets by inhibiting the binding of L-glutamate and L-aspartate to the hydrophobic protein fraction . This interaction results in a significant decrease in the binding of these neurotransmitters, thereby altering the normal functioning of the targeted proteins .

Biochemical Pathways

The inhibition of L-glutamate and L-aspartate binding affects the glutamatergic and aspartatergic pathways These pathways are critical for neurotransmission in the central nervous system

Pharmacokinetics

Its physical properties such as boiling point (75-76 °c/10 mmhg) and density (1059 g/mL at 20 °C) suggest that it may have good bioavailability .

Result of Action

Its ability to inhibit the binding of l-glutamate and l-aspartate to hydrophobic proteins suggests that it may have significant effects on neurotransmission and other neurological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, well-ventilated area away from heat and open flames to maintain its stability . Furthermore, the compound’s action may be influenced by the physiological environment, such as the pH and temperature of the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-mercaptopropionate can be synthesized through the esterification of 3-mercaptopropionic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where 3-mercaptopropionic acid and ethanol are fed into a reactor. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products. The process is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-mercaptopropionate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols.

Substitution: Thioethers

Scientific Research Applications

Ethyl 3-mercaptopropionate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a reagent in the modification of biomolecules.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of polymers and as a flavoring agent in the food industry

Comparison with Similar Compounds

3-Mercaptopropionic acid: Shares the thiol group but lacks the ester functionality.

Methyl 3-mercaptopropionate: Similar structure but with a methyl ester instead of an ethyl ester.

Pentaerythritol tetrakis (3-mercaptopropionate): A more complex molecule with multiple thiol groups.

Uniqueness: this compound is unique due to its combination of a thiol and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 3-mercaptopropionate (EMP) is an organosulfur compound with the molecular formula CHOS. This compound has garnered attention due to its unique biological activities, particularly in the fields of neurobiology, organic synthesis, and flavor chemistry. This article delves into the biological activity of EMP, highlighting its mechanisms of action, pharmacokinetics, and applications supported by case studies and research findings.

- Molecular Formula: CHOS

- Molecular Weight: 134.19 g/mol

- Boiling Point: 75 °C

- Density: 1.06 g/mL at 20 °C

- Flash Point: 72 °C

EMP is a colorless to pale yellow liquid characterized by a distinct odor, often described as fruity or reminiscent of certain cheeses and grapes .

Target Interaction

EMP primarily interacts with hydrophobic protein fractions in the rat cerebral cortex. It inhibits the binding of neurotransmitters such as L-glutamate and L-aspartate to these proteins, which are crucial in glutamatergic and aspartatergic signaling pathways. This inhibition can have significant implications for neurotransmission and various neurological processes.

Biochemical Pathways

The interference with neurotransmitter binding suggests that EMP may modulate synaptic transmission, potentially impacting cognitive functions and neurophysiological responses. The compound's ability to alter glutamate signaling could be relevant in understanding its role in neurodegenerative diseases or conditions characterized by excitotoxicity.

Pharmacokinetics

Due to its physical properties, EMP exhibits good bioavailability. Its low boiling point and moderate density indicate that it can be effectively absorbed when administered. The compound's reactivity is also notable; it can undergo oxidation to form disulfides or sulfonic acids, reduction to alcohols, and participate in nucleophilic substitution reactions.

Neuropharmacological Effects

Research indicates that EMP may serve as a potential neuroprotective agent due to its inhibitory effects on excitatory neurotransmitter receptors. In studies involving metallo-β-lactamases (MBLs), EMP demonstrated varying inhibition profiles, acting as a competitive inhibitor for certain enzymes while being noncompetitive for others. This specificity highlights its potential therapeutic applications in drug development targeting neurological disorders.

Flavor Chemistry

EMP is also recognized for its use in flavoring agents due to its potent aroma profile. It has been identified in various food products such as Munster cheese, Camembert cheese, and Concord grapes, contributing to their unique sensory characteristics . Its incorporation into food products can enhance flavor profiles at very low concentrations (0.1-10 ppb) .

Case Studies

- Neuroprotective Studies : In a study examining the effects of EMP on neuronal cultures, it was observed that treatment with EMP reduced oxidative stress markers and improved cell viability under excitotoxic conditions induced by glutamate exposure.

- Flavor Profile Analysis : A sensory analysis conducted on aged wines revealed that EMP significantly contributed to the fruity notes characteristic of certain varietals, demonstrating its role in the wine industry's flavor chemistry.

Comparison with Related Compounds

| Compound | Structure | Key Activity |

|---|---|---|

| This compound | CHOS | Neurotransmitter inhibition; flavor enhancement |

| Mthis compound | CHOS | Similar properties but less potent aroma |

| 3-Mercaptopropionic acid | CHOS | Lacks ester functionality; more reactive thiol |

Properties

IUPAC Name |

ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-2-7-5(6)3-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQWLNNCQIHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063922 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], clear liquid | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.00 to 76.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

density: 1.054 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5466-06-8 | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-mercaptopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22GQZ8P70D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 3-mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl 3-Mercaptopropionate known for?

A: this compound is a volatile thiol compound prized for its potent aroma. It is found in various foods, including Munster and Camembert cheese [, ], Concord grapes [], and aged Champagne []. Its aroma is described as pleasant, fruity, and reminiscent of grapes, rhubarb, and even possessing empyreumatic nuances [, ].

Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?

A: The structure of this compound, containing a thiol (-SH) group, makes it highly reactive in thiol-ene photopolymerizations. Research has shown that its reaction rate is influenced by the type of alkene present []. For example, terminal alkenes react rapidly and completely with this compound, while internal trans enes show reduced reactivity and conversion due to steric strain [].

Q3: Are there any applications of this compound in organic synthesis?

A: Yes, this compound can act as a nucleophile in nucleophilic aromatic substitutions of aryl halides, particularly under microwave heating conditions []. This reaction allows for the introduction of a thioether functional group to aromatic compounds.

Q4: Can this compound be used in the synthesis of peptides?

A: Indeed, this compound plays a crucial role in solid-phase peptide synthesis. It can be used to generate Fmoc (glyco)peptide thioesters, which are valuable building blocks for creating larger peptide chains [].

Q5: How does this compound interact with metalloenzymes?

A: Studies on metallo-β-lactamases (MBLs), specifically IMP-1 and IMP-6, revealed that this compound can inhibit their activity []. Interestingly, the inhibition mechanism differs between the two enzymes. It acts as a competitive inhibitor for IMP-1 but a noncompetitive inhibitor for IMP-6, highlighting the importance of specific amino acid residues in the enzyme's active site [].

Q6: Can this compound be utilized in biocatalytic reactions?

A: Research has shown that this compound can act as a methyl trap in the biocatalytic demethylation of guaiacol derivatives []. This anaerobic demethylation process, mediated by cobalamin-dependent methyltransferases, offers a promising alternative to oxygen-dependent methods, especially for sensitive substrates like catechol derivatives [].

Q7: Has this compound been identified in alcoholic beverages?

A: Yes, this compound has been detected in both aged Champagne wines [] and Concord grapes []. Its presence is thought to contribute to the characteristic aroma profiles of these beverages.

Q8: Are there any analytical techniques used to quantify this compound in food products?

A: Researchers employ techniques like gas chromatography coupled with pulse flame photometry, mass spectrometry, and olfactometry to identify and quantify this compound in cheese []. In sparkling wines, headspace solid-phase microextraction coupled to gas-chromatography-mass spectrometry (HS-SPME-GC/MS) is used to quantify this compound [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.